Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride
Description
Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, an aminomethyl group, and a triazolone ring. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Properties
Molecular Formula |
C11H21ClN4O |
|---|---|
Molecular Weight |
260.76 g/mol |
IUPAC Name |
5-[[(1R,2R)-2-aminocyclohexyl]methyl]-2,4-dimethyl-1,2,4-triazol-3-one;hydrochloride |
InChI |
InChI=1S/C11H20N4O.ClH/c1-14-10(13-15(2)11(14)16)7-8-5-3-4-6-9(8)12;/h8-9H,3-7,12H2,1-2H3;1H/t8-,9-;/m1./s1 |
InChI Key |
MNMYFOCKLSIYAK-VTLYIQCISA-N |
Isomeric SMILES |
CN1C(=NN(C1=O)C)C[C@H]2CCCC[C@H]2N.Cl |
Canonical SMILES |
CN1C(=NN(C1=O)C)CC2CCCCC2N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride typically involves multiple steps:
Formation of the Cyclohexyl Group: The cyclohexyl group is synthesized through a series of hydrogenation reactions starting from benzene.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a reductive amination reaction, where an aldehyde reacts with ammonia in the presence of a reducing agent.
Formation of the Triazolone Ring: The triazolone ring is formed through a cyclization reaction involving hydrazine and a suitable carbonyl compound.
Final Assembly: The final compound is assembled by linking the cyclohexyl and triazolone moieties through a methyl bridge, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve safety.
Automated Synthesis: For precise control over reaction parameters.
Purification Techniques: Such as crystallization and chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including halides, thiols, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with Receptors: Modulating signal transduction pathways.
Alter Gene Expression: Influencing cellular functions and responses.
Comparison with Similar Compounds
Rel-5-(((1R,2R)-2-aminocyclohexyl)methyl)-2,4-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride can be compared with similar compounds such as:
Cyclohexylamines: Differing in the presence of the triazolone ring.
Triazolones: Lacking the cyclohexyl and aminomethyl groups.
Aminomethyl Derivatives: Without the triazolone ring.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
